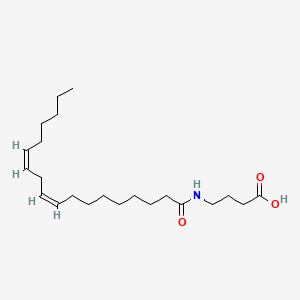

(Z,Z)-4-((1-Oxo-9,12-octadecadienyl)amino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Linoleoyl gaba, also known as gabalid or gaba linoleamide, belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having a (-NH2) group attached to the gamma carbon atom. N-Linoleoyl gaba is considered to be a practically insoluble (in water) and relatively neutral molecule.

Aplicaciones Científicas De Investigación

Linoleic Acid Derivatives and Inflammation

Linoleic acid (LA) derivatives, including hydroxyoctadecadienoic acids and oxo-octadecadienoic acids, play a crucial role in regulating inflammation, which is relevant to metabolic syndrome and cancer. These derivatives impact airway and vascular smooth muscle function, pain sensitivity, and steroid hormone regulation. They influence cell adhesion molecules and transcription factors, which are pivotal in inflammatory processes. This understanding opens avenues for novel pharmacological interventions to modulate inflammation beneficially (Vangaveti et al., 2016).

Amino Acid-Functionalized Quantum Dots

The functionalization of carbon-based quantum dots with amino acids enhances their electronic and optical properties. This improvement is promising for fabricating optoelectronic devices, suggesting a broad range of applications in sensors and energy storage systems. Such innovations highlight the potential of amino acid-functionalized quantum dots in various technological domains, encouraging further exploration into their applications (Ravi et al., 2021).

Methionine Sources and Bioefficacy

Research comparing 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) explores their chemical, metabolic, and nutritional aspects, providing insight into their relative bioefficacy in monogastric animals. This comparison informs nutritional strategies and enhances understanding of methionine supplementation's effects on animal health and growth, supporting the development of efficient feed formulations (Vázquez-Añón et al., 2017).

Conjugated Linoleic Acid and Anti-Inflammatory Mechanisms

Conjugated linoleic acid (CLA) exhibits various health benefits, including anti-inflammatory properties, by modulating gene expression through peroxisome proliferator-activated receptors and influencing eicosanoid synthesis. These mechanisms suggest CLA's potential in treating inflammatory conditions and highlight the need for further research to develop CLA-based nutritional therapies for inflammation-related diseases (Bassaganya-Riera et al., 2002).

Branched Polymers from Poly(amino acids)

Highly branched polymers based on poly(amino acid)s, such as poly(L-lysine) and poly(L-glutamic acid), are investigated for biomedical applications, including drug and gene delivery. The unique properties of these polymers, derived from their branched structures, offer promising platforms for developing advanced therapeutic delivery systems, emphasizing the role of amino acid-based polymers in future medical innovations (Thompson & Scholz, 2021).

Propiedades

Número CAS |

84393-31-7 |

|---|---|

Fórmula molecular |

C22H39NO3 |

Peso molecular |

365.5 g/mol |

Nombre IUPAC |

4-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]butanoic acid |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9- |

Clave InChI |

YGFYZZQGVSUXJE-HZJYTTRNSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCC(=O)O |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O |

Sinónimos |

GABA linoleamide GABA-linoleamide gabalid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

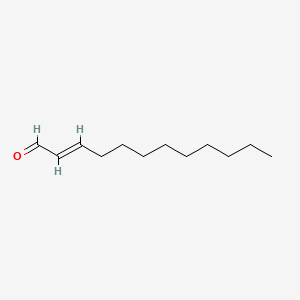

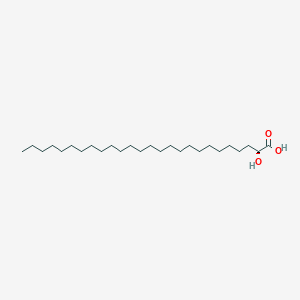

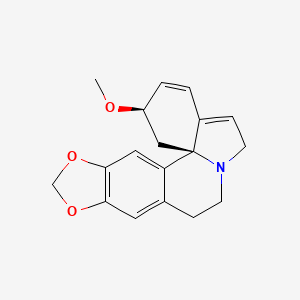

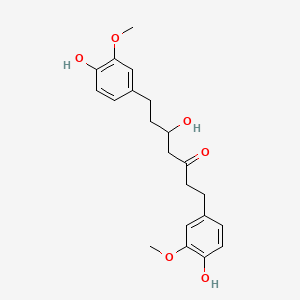

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)

![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)

![2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid](/img/structure/B1235513.png)

![4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-](/img/structure/B1235515.png)